2-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile
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Overview
Description
2-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile is an organic compound with the molecular formula C12H9ClN2O. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile typically involves the reaction of 2-chloroquinoline derivatives with appropriate reagents under controlled conditions. One common method includes the use of 2-chloroquinoline-3-carbaldehyde as a starting material, which undergoes a series of reactions including nitrile formation and methylation to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Reagents: Used for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Catalysts: Such as L-proline for cyclization reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities and different chemical properties .
Scientific Research Applications
2-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methoxyquinoline
- 8-Chloro-2-hydroxyquinoline
- 2,6-Dichloroquinoline-3-carboxaldehyde
Uniqueness
2-Chloro-8-methoxy-5-methylquinoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, methoxy, and methyl groups on the quinoline ring makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-chloro-8-methoxy-5-methylquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c1-7-3-4-10(16-2)11-9(7)5-8(6-14)12(13)15-11/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAPYCNGDSZKPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=NC2=C(C=C1)OC)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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